Cas no 11050-62-7 (2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)-)

2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)- structure
11050-62-7 structure
Product Name:2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)-
CAS No:11050-62-7
MF:C11H16O
MW:164.244143486023
CID:210988
PubChem ID:6435841
Update Time:2025-04-19

2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)-
    • DIHYDRO ISOJASMONE
    • 2-Cyclopenten-1-one, 2-methyl-3-(2-pentenyl)-
    • 2-Methyl-3-(2-pentenyl)-2-cyclopenten-1-one
    • 2-methyl-3-[(2E)-pent-2-en-1-yl]cyclopent-2-en-1-one
    • 2-methyl-3-pent-2-enyl-cyclopent-2-en-1-one
    • 2-Methyl-3-pent-2-enylcyclopent-2-enone
    • Isojasmone (natural)
    • isojasmone
    • 2-methyl-3-(2-pentenyl)-2-cyclopenten-1-on
    • 2-methyl-3-pent
    • DIHYDRO ISOJASMONATE
    • 2-Methyl-3-pent-2-enylcyclopent-2-enon
    • 2-Cyclopenten-1-one,2-Methyl-3-(2-penten-1-yl)
    • 11050-62-7
    • CHEBI:189993
    • 2-Cyclopenten-1-one, 2-methyl-3-(2-penten-1-yl)-
    • EINECS 234-273-4
    • UNII-TY8GSG1D56
    • NS00012704
    • 2-methyl-3-[(E)-pent-2-enyl]cyclopent-2-en-1-one
    • 2-METHYL-3-((E)-PENT-2-ENYL)CYCLOPENT-2-EN-1-ONE
    • TY8GSG1D56
    • SCHEMBL1235273
    • 2-Methyl-3-(2-penten-1-yl)-2-Cyclopenten-1-one
    • Inchi: 1S/C11H16O/c1-3-4-5-6-10-7-8-11(12)9(10)2/h4-5H,3,6-8H2,1-2H3/b5-4+
    • InChI Key: GVONPEQEUQYVNH-SNAWJCMRSA-N
    • SMILES: O=C1C(C)=C(C/C=C/CC)CC1

Computed Properties

  • Exact Mass: 164.12018
  • Monoisotopic Mass: 164.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • XLogP3: 2.2

Experimental Properties

  • Color/Form: Colorless to yellowish liquid
  • Density: 0.8971 (rough estimate)
  • Boiling Point: 231.73°C (rough estimate)
  • Flash Point: 230 deg F (CC)
  • Refractive Index: 1.5245 (estimate)
  • PSA: 17.07
  • LogP: 3.02210
  • FEMA: 3552 | ISOJASMONE

2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)- Security Information

  • Safety Term:A skin irritant. When heated to decomposition it emits acrid smoke and fumes.
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